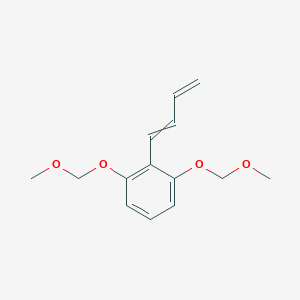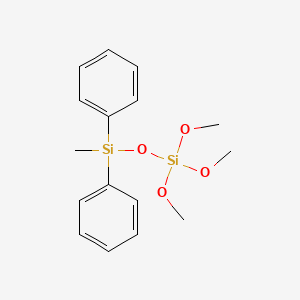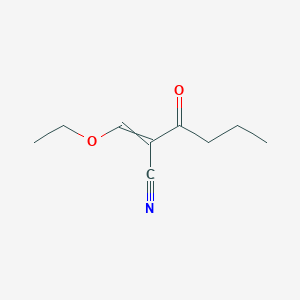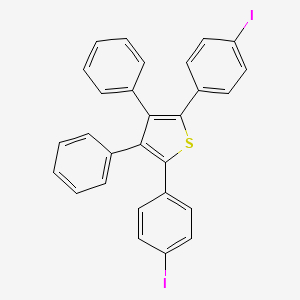
2-(Buta-1,3-dien-1-yl)-1,3-bis(methoxymethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Buta-1,3-dien-1-yl)-1,3-bis(methoxymethoxy)benzene is an organic compound characterized by the presence of a butadiene group and two methoxymethoxy groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Buta-1,3-dien-1-yl)-1,3-bis(methoxymethoxy)benzene typically involves the reaction of functionalized vinyl phosphates with organometallic reagents. For instance, the reaction of vinyl phosphates with aryllithium reagents can smoothly convert the vinyl phosphates into trisubstituted buta-1,3-dienes . The reaction conditions often include the use of dry solvents and controlled temperatures to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts such as palladium or nickel may be employed to facilitate the cross-coupling reactions required for the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-(Buta-1,3-dien-1-yl)-1,3-bis(methoxymethoxy)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds in the butadiene group to single bonds, forming saturated derivatives.
Substitution: The methoxymethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted alkenes, ketones, and saturated hydrocarbons, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(Buta-1,3-dien-1-yl)-1,3-bis(methoxymethoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Buta-1,3-dien-1-yl)-1,3-bis(methoxymethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The butadiene group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The methoxymethoxy groups may enhance the compound’s solubility and stability, facilitating its interaction with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: This compound has similar structural features and biological activities.
1,4-Diarylbuta-1,3-dienes: These compounds share the butadiene group and are used in similar applications.
Uniqueness
2-(Buta-1,3-dien-1-yl)-1,3-bis(methoxymethoxy)benzene is unique due to the presence of both the butadiene group and the methoxymethoxy groups, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
120989-82-4 |
|---|---|
Fórmula molecular |
C14H18O4 |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
2-buta-1,3-dienyl-1,3-bis(methoxymethoxy)benzene |
InChI |
InChI=1S/C14H18O4/c1-4-5-7-12-13(17-10-15-2)8-6-9-14(12)18-11-16-3/h4-9H,1,10-11H2,2-3H3 |
Clave InChI |
YPAPIIWZUMZXJW-UHFFFAOYSA-N |
SMILES canónico |
COCOC1=C(C(=CC=C1)OCOC)C=CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3-oxathiolane](/img/structure/B14280414.png)
![2-Butene, 1,1,1,2,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]-](/img/structure/B14280424.png)






![3-Ethyl-2-[2-(pyren-1-YL)ethenyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B14280457.png)
![Hydroperoxide, 1-methyl-1-[4'-(1-methylethyl)[1,1'-biphenyl]-4-yl]ethyl](/img/structure/B14280460.png)

![3-[(2,6-Dimethylheptan-4-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14280469.png)

![2-[5-[5-(3,4-Dihexyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-3,4-dihexyl-5-thiophen-2-ylthiophene](/img/structure/B14280485.png)
